Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride
Description
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride (CAS: 845866-88-8) is a pyrrole-derived compound with a molecular formula of C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol . The structure features a pyrrole ring substituted with an ethyl group at the 1-position, a methyl ester at the 2-position, and an amino group at the 4-position (Figure 1). Limited hazard data are available, but standard laboratory precautions are recommended .
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-10-5-6(9)4-7(10)8(11)12-2;/h4-5H,3,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIXJOZVSSUBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-88-8 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-amino-1-ethyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Research Findings and Data Gaps
Analytical Data : While NMR and LC-MS data are available for the methyl analog , the ethyl variant lacks detailed spectroscopic characterization in the provided evidence.
Biological Activity: No direct bioactivity data are cited, though structurally related pyrrole derivatives are known for antimicrobial and anticancer properties .
Safety Profiles : Hazard data for both compounds are unspecified, underscoring the need for further toxicological studies .
Biological Activity
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes an amino group and a carboxylate group, which contribute to its potential reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C7H11ClN2O2. The presence of the amino group allows for various chemical reactions, including oxidation, which can influence its biological activity and therapeutic applications.
Antibacterial Activity
Research indicates that compounds related to pyrroles, including this compound, have shown promising antibacterial properties. For instance, pyrrole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds can significantly affect their potency:
The interactions of this compound with bacterial enzymes or receptors are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may inhibit specific metabolic pathways essential for bacterial survival.
Antiviral Activity
Pyrrole derivatives have also been explored for their antiviral activities. For example, certain pyrrole-based compounds have demonstrated effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrrole ring can enhance antiviral potency:
| Compound Name | Virus Type | Activity | MIC (μg/mL) |
|---|---|---|---|
| Pyrrole Derivative A | HSV-1 | Moderate | TBD |
| Pyrrole Derivative B | Tobacco Mosaic Virus | High | < 0.016 |
These findings suggest that this compound could be further investigated for potential antiviral applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives, including this compound. One notable study highlighted its potential as an anti-tuberculosis agent, where several derivatives exhibited low cytotoxicity alongside potent anti-mycobacterial activity:
- Study Findings : Compounds with specific structural features showed MIC values as low as against Mycobacterium tuberculosis while maintaining high selectivity indices (SI) due to low cytotoxicity (IC50 > 64 μg/mL) .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interference with critical bacterial processes such as cell wall synthesis or metabolic pathways essential for growth.
Q & A
Q. What are the standard synthetic routes for Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves four key steps:
Pyrrole Ring Formation : Use the Paal-Knorr reaction with a 1,4-dicarbonyl compound and ethylamine to form the 1-ethylpyrrole scaffold .
Amino Group Introduction : Nitrate the pyrrole at the 4-position using HNO₃, followed by reduction (e.g., SnCl₂/HCl) to the amine .
Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) .
Salt Formation : Treat the free base with HCl to yield the hydrochloride salt .
Q. How does the hydrochloride salt form enhance the compound’s applicability in biological studies?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition). To validate solubility:
- Perform pH-dependent solubility studies (e.g., shake-flask method at pH 1–7).
- Compare dissolution rates of the free base and salt using HPLC .
- Use differential scanning calorimetry (DSC) to assess salt stability under physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during nitration of the pyrrole ring?
- Methodological Answer : Nitration regioselectivity is influenced by electronic and steric factors:
- Electronic Effects : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites on the pyrrole ring. The 4-position is typically activated for nitration due to the electron-donating ethyl group .
- Steric Control : Employ low temperatures (0–5°C) and dilute HNO₃ to reduce over-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Byproduct Mitigation : Use scavengers (e.g., urea) to quench excess HNO₃ or switch to flow chemistry for precise stoichiometric control .
Q. How can structural contradictions in crystallographic data be resolved when the compound co-crystallizes with solvents?
- Methodological Answer : Co-crystallization with solvents (e.g., methanol or water) complicates structure refinement:
Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : Conceptual density functional theory (CDFT) tools are key:
- Fukui Functions : Calculate (nucleophilic attack) and (electrophilic attack) using Gaussian at the B3LYP/6-311++G(d,p) level to identify reactive positions .
- Hardness/Softness Analysis : Use global hardness (η) to assess stability; lower η values indicate higher reactivity. Compare with experimental substituent effects (e.g., halogenation at the 3-position) .
Application-Driven Questions
Q. How can this compound serve as a building block for anticancer agents, and what SAR trends are observed?
- Methodological Answer : The amino and ester groups allow derivatization for structure-activity relationship (SAR) studies:
- Amino Group Modifications : Acylate with heteroaromatic carbonyl chlorides (e.g., isoquinoline derivatives) to enhance DNA intercalation. Monitor cytotoxicity via MTT assays in cancer cell lines .
- Ester Hydrolysis : Hydrolyze to the carboxylic acid for metal coordination (e.g., Pt(II) complexes) and test topoisomerase inhibition .
- SAR Trends : Bulky substituents on the pyrrole ring (e.g., ethyl vs. methyl) improve metabolic stability but may reduce solubility .
Q. What experimental approaches validate the compound’s role in material science applications (e.g., optoelectronics)?
- Methodological Answer : Characterize electronic properties via:
- UV-Vis Spectroscopy : Measure π→π* transitions (λmax ~250–300 nm) to assess conjugation extent .
- Cyclic Voltammetry : Determine HOMO/LUMO levels; the amino group lowers oxidation potentials, enhancing charge transport .
- Thin-Film Fabrication : Use spin-coating to create films; analyze morphology with AFM and conductivity with four-probe measurements .
Data Analysis & Troubleshooting
Q. How to address discrepancies between theoretical (DFT) and experimental reactivity data?
- Methodological Answer : Discrepancies arise from solvent effects or transition-state neglect:
Q. What strategies resolve low yields in the final hydrochloride salt formation?
- Methodological Answer : Low yields may stem from incomplete protonation or hygroscopicity:
- Protonation Efficiency : Titrate with HCl in anhydrous ethanol; monitor pH to ensure stoichiometric equivalence .
- Hygroscopicity Mitigation : Use a desiccator for crystallization; characterize purity via Karl Fischer titration and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
